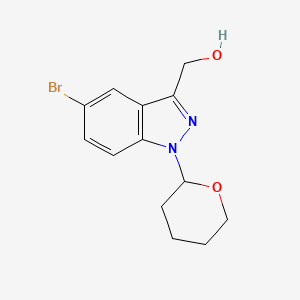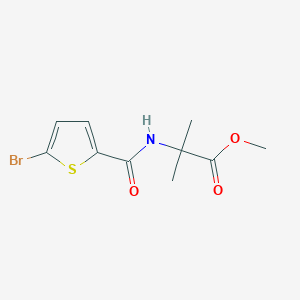
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate reagents to form the desired ester and amide functionalities. One common method involves the use of methyl chloroformate and a suitable amine under basic conditions to achieve the esterification and amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, thiols, and thioethers .
Applications De Recherche Scientifique
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the amide and ester functionalities can form hydrogen bonds with target proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(5-chlorothiophene-2-carboxamido)-2-methylpropanoate
- Methyl 2-(5-fluorothiophene-2-carboxamido)-2-methylpropanoate
- Methyl 2-(5-iodothiophene-2-carboxamido)-2-methylpropanoate
Uniqueness
Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties .
Propriétés
Formule moléculaire |
C10H12BrNO3S |
|---|---|
Poids moléculaire |
306.18 g/mol |
Nom IUPAC |
methyl 2-[(5-bromothiophene-2-carbonyl)amino]-2-methylpropanoate |
InChI |
InChI=1S/C10H12BrNO3S/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
JBMJZMRZYWGNHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)NC(=O)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![hemi(carbonic acid);2-[(3R)-3-methylpiperazin-1-yl]ethanol](/img/structure/B13921488.png)

![6-(2,2-Dimethylcyclopropyl)imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13921503.png)
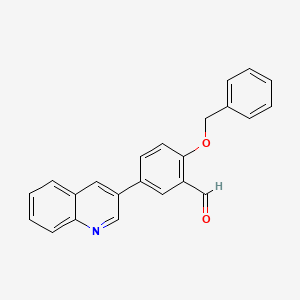
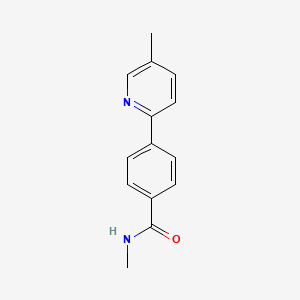
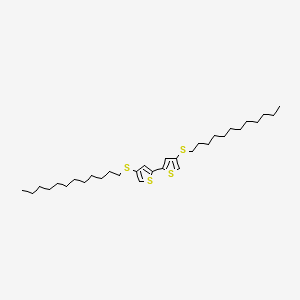

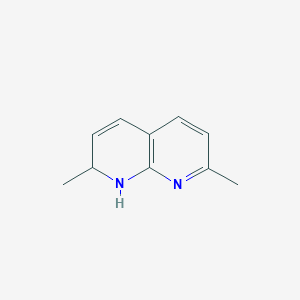
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)


